molecular formula C10H8Cl2F2O3 B1410133 Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate CAS No. 1803717-86-3

Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate

Cat. No.: B1410133
CAS No.: 1803717-86-3
M. Wt: 285.07 g/mol
InChI Key: UWVOKSSSWOVELT-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3. It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenol and difluoromethyl ether.

    Reaction with Difluoromethyl Ether: The 3,4-dichlorophenol is reacted with difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.

    Esterification: The resulting intermediate is then subjected to esterification with methyl chloroacetate in the presence of a catalyst like sulfuric acid to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenylacetates with various functional groups.

Scientific Research Applications

Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit certain enzymes or interact with receptor sites, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

    Methyl 3,4-dichlorophenylacetate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 3,4-difluorophenylacetate: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and applications.

    Methyl 3,4-dichloro-2-methoxyphenylacetate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for diverse research applications.

Biological Activity

Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₈Cl₂F₂O₃
  • CAS Number: 1806352-55-5
  • Key Functional Groups:
    • Dichloro group (Cl)
    • Difluoromethoxy group (-OCHF₂)
    • Acetate moiety (-COOCH₃)

The presence of these functional groups contributes to the compound's unique chemical reactivity and biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, which can alter cellular signaling pathways.
  • Receptor Interaction: The difluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with receptor sites, leading to various pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been evaluated in vitro for its ability to reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. This broad-spectrum activity highlights its potential as a therapeutic agent.

3. Cytotoxic Effects

In cell line studies, particularly with cancerous cells such as MCF-7 (breast cancer) and MDA-MB-231, this compound demonstrated cytotoxic effects. The compound's ability to induce apoptosis in these cells suggests its potential role in cancer therapy .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 3,4-dichlorophenylacetateLacks difluoromethoxy groupReduced activity
Methyl 3,4-difluorophenylacetateContains fluorine instead of chlorineDifferent reactivity
Methyl 3,4-dichloro-2-methoxyphenylacetateMethoxy instead of difluoromethoxyAltered properties

The presence of both chlorine and difluoromethoxy groups in this compound provides distinct chemical reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects by measuring cytokine levels after treatment with varying concentrations of the compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against common bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.
  • Cytotoxicity Assessment : In vitro assays using cancer cell lines showed that treatment with this compound resulted in increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed these findings by showing increased annexin V binding in treated cells .

Properties

IUPAC Name

methyl 2-[3,4-dichloro-2-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(11)8(12)9(5)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOKSSSWOVELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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